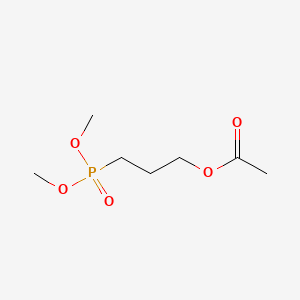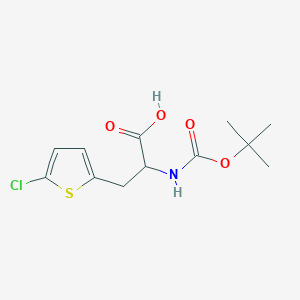![molecular formula C12H22O10 B15089799 6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robinose is a disaccharide composed of 6″-O-α-rhamnopyranosyl-β-galactopyranoside. It is a naturally occurring sugar found in the chenille plant (Acalypha hispida) . Robinose is known for its unique structure and properties, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinose can be synthesized through the glycosylation of galactose with rhamnose. The reaction typically involves the use of a glycosyl donor and acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of robinose involves the extraction of the compound from natural sources such as the chenille plant. The extraction process includes steps like maceration, filtration, and purification to isolate robinose in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions
Robinose undergoes various chemical reactions, including:
Oxidation: Robinose can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert robinose into its corresponding alcohols.
Substitution: Robinose can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of robinose.
Scientific Research Applications
Robinose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: Investigated for its role in plant metabolism and its potential effects on human health.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of natural sweeteners and as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of robinose involves its interaction with various molecular targets and pathways. In biological systems, robinose can modulate enzyme activities and influence metabolic pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, robinose can interact with cell surface receptors, influencing cellular signaling and responses .
Comparison with Similar Compounds
Similar Compounds
Neohesperidose: Another disaccharide with similar structural features.
Rutinose: A disaccharide composed of rhamnose and glucose.
Uniqueness of Robinose
Robinose is unique due to its specific glycosidic linkage and its natural occurrence in the chenille plant. Its distinct structure imparts unique properties that differentiate it from other similar disaccharides.
Properties
IUPAC Name |
6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVGHDNPYGTYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871576 |
Source


|
| Record name | 6-O-(6-Deoxyhexopyranosyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




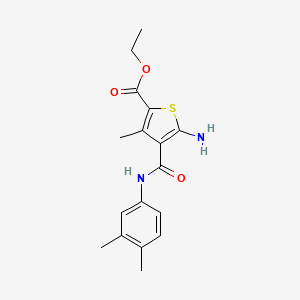

![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
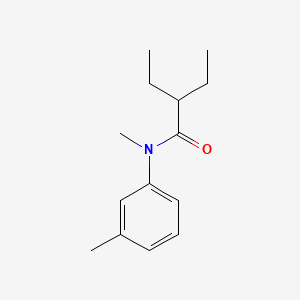
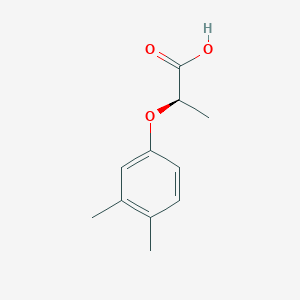

![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
